molecular formula C22H21BrN2O6S B4379241 ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE

ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4379241
M. Wt: 521.4 g/mol
InChI Key: SNAQDDLEPBSGCJ-UHFFFAOYSA-N
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Description

Isopropyl 2-[(5-bromo-2-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is a complex organic compound that features a variety of functional groups, including furan, thiophene, and carbamate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the core thiophene structure, followed by the introduction of the furoyl and methoxyphenyl groups through amide bond formation. The bromination of the furan ring is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[(5-bromo-2-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Isopropyl 2-[(5-bromo-2-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-[(5-bromo-2-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
  • Isopropyl 2-[(5-bromo-2-furoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Isopropyl 2-[(5-bromo-2-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both furan and thiophene rings, along with the bromine and methoxyphenyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

propan-2-yl 2-[(5-bromofuran-2-carbonyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O6S/c1-11(2)30-22(28)17-12(3)18(20(27)24-13-7-5-6-8-14(13)29-4)32-21(17)25-19(26)15-9-10-16(23)31-15/h5-11H,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAQDDLEPBSGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(O2)Br)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE

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